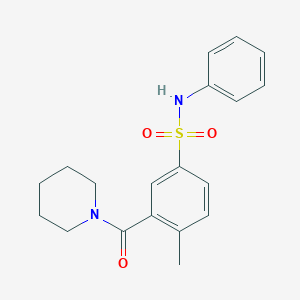![molecular formula C20H25N3O B5319662 2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5319662.png)
2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide, commonly known as MPAA, is a chemical compound that has been widely used in scientific research. MPAA is a piperazine derivative that has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of MPAA is not fully understood. However, it is believed to act as a modulator of neurotransmitter signaling pathways. MPAA has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, emotion, and behavior. MPAA has also been shown to inhibit the reuptake of these neurotransmitters, leading to their increased availability in the synapse.
Biochemical and Physiological Effects
MPAA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MPAA can inhibit the growth of cancer cells by inducing apoptosis. MPAA has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPAA in lab experiments is its high affinity for various receptors, which makes it a useful tool for studying the effects of these receptors on various physiological and biochemical processes. However, one limitation of using MPAA is its potential toxicity, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of MPAA. One area of research is the development of new derivatives of MPAA with improved selectivity and potency for specific receptors. Another area of research is the study of the effects of MPAA on various disease models, such as cancer and inflammation. Additionally, the development of new methods for the synthesis of MPAA may lead to improved yields and purity of the compound.
Conclusion
In conclusion, MPAA is a piperazine derivative that has shown promising results in various biochemical and physiological studies. Its high affinity for various receptors makes it a useful tool for studying the effects of these receptors on various physiological and biochemical processes. While there are some limitations to its use, the potential applications of MPAA in scientific research are vast, and future research may lead to the development of new derivatives with improved selectivity and potency.
Métodos De Síntesis
The synthesis of MPAA involves the reaction of 1-(2-methylbenzyl)piperazine with N-phenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of MPAA as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
MPAA has been extensively used in scientific research as a tool to study the physiological and biochemical effects of piperazine derivatives. MPAA has been shown to have an affinity for various receptors, including dopamine, serotonin, and adrenergic receptors. This makes MPAA a useful tool for studying the effects of these receptors on various physiological and biochemical processes.
Propiedades
IUPAC Name |
2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-17-7-5-6-8-18(17)15-22-11-13-23(14-12-22)16-20(24)21-19-9-3-2-4-10-19/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAYWBRSQXOLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-4-isopropoxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5319581.png)
![N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5319584.png)
![N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)
![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![4-(4-hydroxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5319614.png)

![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)
![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)



![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5319652.png)
![1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B5319668.png)